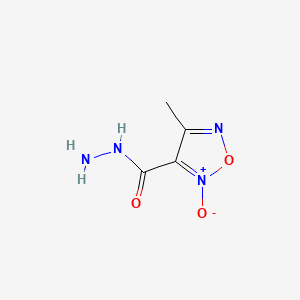![molecular formula C17H13BrO2 B14669158 Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate CAS No. 41825-93-8](/img/structure/B14669158.png)
Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromospiro[cyclopropane-1,9’-fluorene]-2-carboxylate is a unique organic compound characterized by a spirocyclic structure. This compound features a cyclopropane ring fused to a fluorene moiety, with a bromine atom and a carboxylate ester group attached. The spirocyclic structure imparts significant strain and reactivity, making it an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromospiro[cyclopropane-1,9’-fluorene]-2-carboxylate typically involves the Corey–Chaykovsky reaction. This method uses fluorene-9-one azine and dimethyloxosulfonium methylide as starting materials. The reaction proceeds with the formation of a spirocyclopropane intermediate, which is then brominated to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the bromination step can be scaled up using industrial brominating agents under controlled conditions to ensure safety and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-bromospiro[cyclopropane-1,9’-fluorene]-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an amine derivative, while oxidation can produce carboxylic acids or ketones .
Aplicaciones Científicas De Investigación
Methyl 2-bromospiro[cyclopropane-1,9’-fluorene]-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique structural features that can interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of methyl 2-bromospiro[cyclopropane-1,9’-fluorene]-2-carboxylate involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites of enzymes or receptors, potentially inhibiting their activity. The bromine atom and carboxylate group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparación Con Compuestos Similares
Spiro[fluorene-9,9’-xanthene]: Another spirocyclic compound with a similar structure but different functional groups.
Spiro[cyclopropane-1,2’-steroids]: Compounds with a spirocyclopropane ring fused to a steroid moiety, exhibiting different biological activities.
Spiro[acridine-9,9’-fluorene]: A spirocyclic compound with an acridine moiety, used in various chemical and biological applications.
Uniqueness: Methyl 2-bromospiro[cyclopropane-1,9’-fluorene]-2-carboxylate is unique due to its specific combination of a cyclopropane ring, fluorene moiety, bromine atom, and carboxylate ester group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Propiedades
Número CAS |
41825-93-8 |
|---|---|
Fórmula molecular |
C17H13BrO2 |
Peso molecular |
329.2 g/mol |
Nombre IUPAC |
methyl 1-bromospiro[cyclopropane-2,9'-fluorene]-1-carboxylate |
InChI |
InChI=1S/C17H13BrO2/c1-20-15(19)17(18)10-16(17)13-8-4-2-6-11(13)12-7-3-5-9-14(12)16/h2-9H,10H2,1H3 |
Clave InChI |
OTAKMSOTFNDCPT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CC12C3=CC=CC=C3C4=CC=CC=C24)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



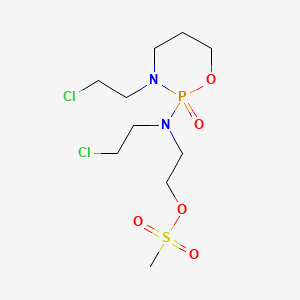
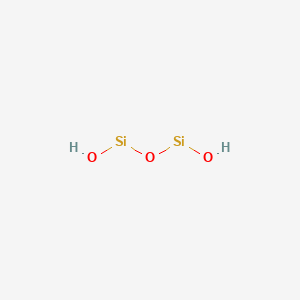
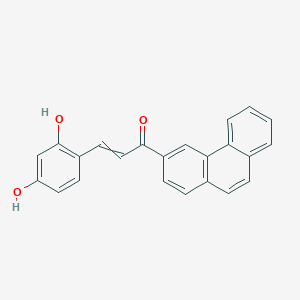
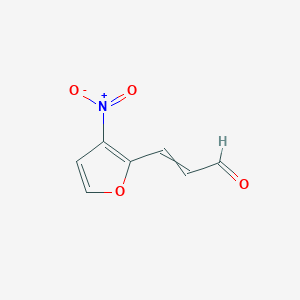
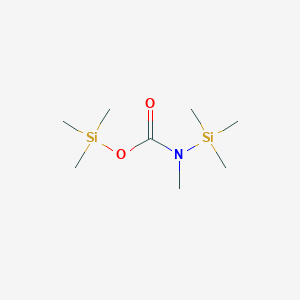
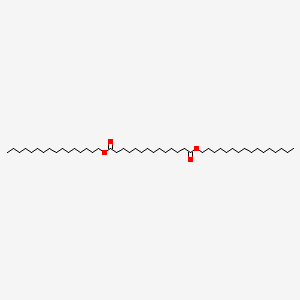
![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)
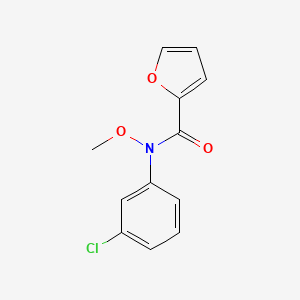
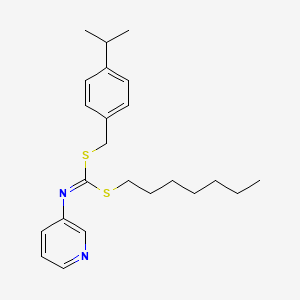
![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)
